molecular formula C14H23N B12097768 tert-Butyl[(2,4,5-trimethylphenyl)methyl]amine

tert-Butyl[(2,4,5-trimethylphenyl)methyl]amine

Cat. No.: B12097768
M. Wt: 205.34 g/mol
InChI Key: IPYCDXMPTDFVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl[(2,4,5-trimethylphenyl)methyl]amine is an organic compound with the molecular formula C14H23N It is a derivative of amine, characterized by the presence of a tert-butyl group attached to a benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl[(2,4,5-trimethylphenyl)methyl]amine typically involves the reaction of 2,4,5-trimethylbenzyl chloride with tert-butylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl[(2,4,5-trimethylphenyl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl[(2,4,5-trimethylphenyl)methyl]amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl[(2,4,5-trimethylphenyl)methyl]amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. It can also form coordination complexes with metal ions, influencing their reactivity and stability. The pathways involved in its mechanism of action depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl[(2,4,5-trimethoxyphenyl)methyl]amine
  • tert-Butyl[(2,4,6-trimethylphenyl)methyl]amine
  • tert-Butyl[(3,4,5-trimethylphenyl)methyl]amine

Uniqueness

tert-Butyl[(2,4,5-trimethylphenyl)methyl]amine is unique due to the specific arrangement of its methyl groups on the benzene ring, which influences its chemical reactivity and physical properties. This compound exhibits distinct steric and electronic effects compared to its analogs, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

2-methyl-N-[(2,4,5-trimethylphenyl)methyl]propan-2-amine

InChI

InChI=1S/C14H23N/c1-10-7-12(3)13(8-11(10)2)9-15-14(4,5)6/h7-8,15H,9H2,1-6H3

InChI Key

IPYCDXMPTDFVOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)CNC(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.